4-(2,3-Difluorophenyl)phenylacetic acid
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Description
“4-(2,3-Difluorophenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1355247-27-6. It has a molecular weight of 248.23 and a linear formula of C14H10F2O2 .
Molecular Structure Analysis
The molecular structure of “4-(2,3-Difluorophenyl)phenylacetic acid” is represented by the linear formula C14H10F2O2 .Scientific Research Applications
Overview
4-(2,3-Difluorophenyl)phenylacetic acid is a chemical compound with potential applications in various scientific research areas. Despite its specific structure and potential relevance, the direct scientific literature on its applications is sparse. However, insights can be gained by exploring research on structurally related compounds and their behavior, such as those involving phenylacetic acids and their derivatives, to infer potential applications and research interest areas for 4-(2,3-Difluorophenyl)phenylacetic acid.
Environmental Impact and Degradation
Research into similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, reveals significant environmental persistence and concerns about its impact on ecosystems. Studies have focused on the toxicological effects of such compounds and their degradation products in various environmental matrices, including water, soil, and air. These findings suggest potential research directions for assessing the environmental fate, biodegradability, and ecological impacts of 4-(2,3-Difluorophenyl)phenylacetic acid, considering its structural similarities to environmentally persistent herbicides (Islam et al., 2017).
Microbial Degradation and Bioremediation
The microbial degradation of aromatic compounds, including phenylacetic acid derivatives, is a well-studied area, highlighting the role of microorganisms in mitigating environmental pollution. Research has detailed the metabolic pathways and microbial communities involved in the breakdown of such compounds, indicating a possible research avenue for exploring microbial degradation mechanisms applicable to 4-(2,3-Difluorophenyl)phenylacetic acid. This area of study is crucial for developing bioremediation strategies to address potential environmental contamination (Díaz et al., 2001).
Antitumor and Pharmacological Properties
The antitumor and pharmacological properties of cinnamic acid derivatives, which share structural characteristics with phenylacetic acids, have been extensively reviewed. These studies have explored the synthesis, biological evaluation, and potential anticancer effects of various cinnamic and phenylacetic acid derivatives. Such research underscores the importance of structural modification in enhancing biological activity and suggests potential pharmacological applications for 4-(2,3-Difluorophenyl)phenylacetic acid in anticancer research (De et al., 2011).
properties
IUPAC Name |
2-[4-(2,3-difluorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-3-1-2-11(14(12)16)10-6-4-9(5-7-10)8-13(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXARBLUYYUGIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742760 |
Source
|
Record name | (2',3'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)phenylacetic acid | |
CAS RN |
1355247-27-6 |
Source
|
Record name | [1,1′-Biphenyl]-4-acetic acid, 2′,3′-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2',3'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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